2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:
- Position 4: A ketone group, critical for maintaining planarity and electronic interactions with biological targets .
- Position 5: An acetamide side chain linked to a 3-methylphenyl group, contributing to solubility and target specificity .
The compound’s design aligns with derivatives targeting Toll-like receptor 4 (TLR4) and α1-adrenoceptors, where pyrimidoindole scaffolds are privileged structures .
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-18-6-5-7-20(14-18)29-24(32)16-31-23-9-4-3-8-22(23)25-26(31)27(33)30(17-28-25)15-19-10-12-21(34-2)13-11-19/h3-14,17H,15-16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQTUEIPWUBWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidoindole core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Key Structural Features:
- Pyrimidoindole Core : Central to its biological activity.
- Methoxyphenyl Group : Enhances lipophilicity and biological interactions.
- Acetamide Moiety : Contributes to its pharmacological properties.
Medicinal Chemistry
The compound's structural characteristics suggest it may exhibit significant pharmacological properties. Research indicates that indole derivatives often interact with various biological targets, including enzymes and receptors, which can lead to therapeutic effects against diseases such as cancer and inflammation.
Potential Mechanisms of Action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to cellular receptors, influencing signal transduction pathways.
- Gene Expression Alteration : Potential effects on gene expression related to disease progression.
Anticancer Activity
Studies have shown that compounds with indole structures can possess anticancer properties. The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Case Study Example:
A study exploring the anticancer effects of similar pyrimidoindole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo by triggering apoptotic pathways.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. This application is particularly relevant in treating chronic inflammatory diseases.
Research Findings:
Experimental models have indicated that indole derivatives can reduce levels of pro-inflammatory cytokines, suggesting a potential use in therapeutic interventions for conditions like arthritis and other inflammatory disorders.
Synthetic Applications
In addition to its biological applications, 2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide serves as a valuable intermediate in synthetic organic chemistry. Its complex structure allows for the exploration of new synthetic routes and methodologies.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions that include:
- Formation of the Pyrimidoindole Core : Via cyclization reactions.
- Introduction of Functional Groups : Such as methoxybenzyl through nucleophilic substitution.
- Final Acylation Steps : To yield the acetamide derivative.
Mechanism of Action
The mechanism of action of 2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related pyrimido[5,4-b]indole derivatives is summarized below:
Key Findings from Comparative Analysis
Substituent Effects on Target Specificity TLR4 Activation: The furan-substituted derivative 2B182C (EC₅₀ = 0.8 µM) demonstrates enhanced TLR4 agonism compared to the target compound, likely due to improved π-π stacking with hydrophobic receptor pockets . α1-Adrenoceptor Selectivity: Compound 10 achieves sub-nanomolar affinity (Ki = 0.21 nM) via a piperazinyl-ethyl side chain, highlighting the importance of basic nitrogen atoms for receptor interaction .
Sulfanyl derivatives (e.g., 536706-70-4) may exhibit altered metabolic stability due to thioether oxidation susceptibility .
Impact of Aromatic Substitutions 4-Methoxyphenyl vs. 3-Methoxyphenyl: The target compound’s 4-MeO-benzyl group may enhance CNS penetration compared to 3-MeO derivatives (e.g., 536706-70-4) due to reduced steric hindrance . Methyl vs.
Synthetic Accessibility
- The target compound’s synthesis likely follows alkylation and coupling protocols similar to (e.g., diazonium salt coupling) and (thioacetamide alkylation) .
- Intermediate protection strategies (e.g., trityl groups in ) are critical for regioselective functionalization .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity (LogP) : The 4-MeO-benzyl group increases LogP (~3.5 estimated) compared to unsubstituted analogues, favoring blood-brain barrier penetration but risking CYP450-mediated metabolism .
- Solubility : The acetamide moiety improves aqueous solubility (~50 µM predicted) relative to sulfanyl derivatives .
Biological Activity
2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide is a complex organic compound notable for its unique pyrimidoindole core structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The intricate arrangement of functional groups within this compound contributes to its diverse biological effects.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds with indole and pyrimidine derivatives often exhibit significant anticancer activities. The mechanism is primarily attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives similar to this compound have shown activity against various cancer cell lines by modulating cell cycle progression and apoptosis pathways .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds in the same class have demonstrated potent inhibition of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
| Enzyme | IC Value (µM) |
|---|---|
| Acetylcholinesterase | 10.4 - 18.1 |
| Butyrylcholinesterase | 7.7 - 30.1 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. The presence of methoxy and phenyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
The biological activity of this compound is believed to involve:
- Enzyme Binding : The compound can bind to specific enzymes and inhibit their activity.
- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways involved in cell proliferation and survival.
- Oxidative Stress Modulation : By acting as an antioxidant, it reduces oxidative damage within cells.
Case Studies
A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar indole derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines and demonstrated effective enzyme inhibition . Another study focused on the structure-activity relationship (SAR), emphasizing how modifications on the phenyl rings influenced biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
